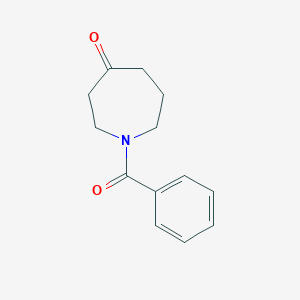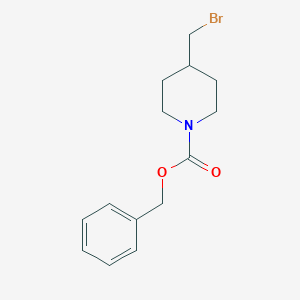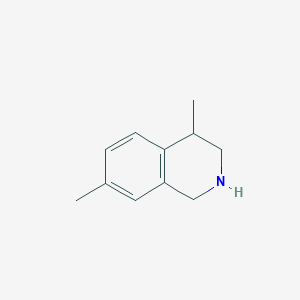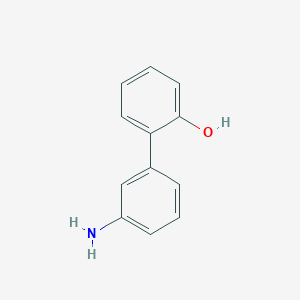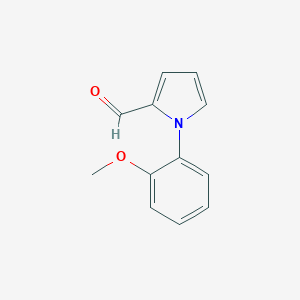
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring with a 2-methoxyphenyl group attached to one carbon and an aldehyde group attached to an adjacent carbon. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
As a pyrrole derivative, this compound might participate in various chemical reactions. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of an aldehyde group suggests that the compound may be polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Mass Spectrometry in Chemical Analysis
The electron impact (EI) and electron capture negative ionization (ECNI) mass spectrometry techniques are essential for analyzing chemical compounds, including methoxylated derivatives. These techniques help distinguish the position of methoxy groups in compounds, demonstrating the utility of mass spectrometry in chemical analysis and environmental science. For example, methoxy-PBDEs' EI mass spectra can distinguish the methoxy group position relative to the phenyl-ether linkage, highlighting the specificity of mass spectrometry in structural analysis of chemical compounds (Hites, 2008).
Chemical Control of Fertility
Research in chemical contraceptive development has explored compounds with methoxy groups, emphasizing the importance of specific chemical functionalities in drug development. The postcoital contraceptive agent Centchroman, with weak estrogenic activity and devoid of progestational, androgenic, and antiandrogenic properties but possessing antiprogestational and antiestrogenic activity, is one such example. This highlights the role of chemical research in developing safer and more effective contraceptives (Nand, 1974).
Formation and Fate of Food Toxicants
The formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a food toxicant, involves reactions of phenylacetaldehyde with creati(ni)ne, highlighting the complex interactions between lipids, carbohydrates, and amino acids in food processing. This research underscores the importance of understanding chemical reactions in food science to minimize toxicant formation and ensure food safety (Zamora & Hidalgo, 2015).
Antimalarial Activity from Marine-Derived Compounds
The discovery of antimalarial agents from marine organisms, such as the aromatic compounds isolated from Laurencia papillosa and the tropical marine sponge Cymbastela hooperi, exemplifies the potential of natural products in pharmaceutical research. This highlights the importance of exploring marine biodiversity for novel bioactive compounds with potential therapeutic applications (Wright et al., 1996).
Carbonyl Compounds in Wine
The presence of carbonyl compounds in wine, including acetaldehyde and formaldehyde, arises from various sources such as ethanol and methanol oxidation. Understanding these compounds' formation and effects is crucial for improving wine quality and reducing potential health risks. This research emphasizes the role of chemical analysis in the food industry to enhance product quality and safety (Lago & Welke, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACMSARNPHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390359 | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
169036-73-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



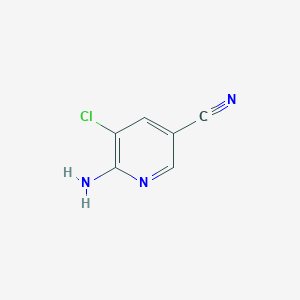
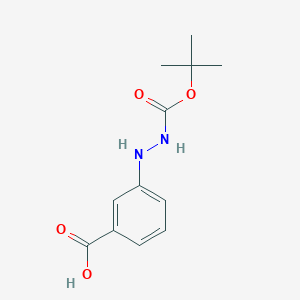
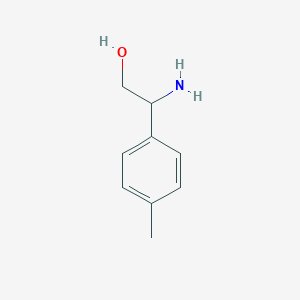
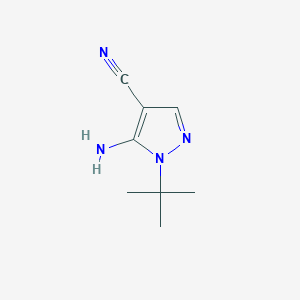
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
